molecular formula C9H27Fe2O18P3 B075378 Ferric 1-glycerophosphate CAS No. 1301-70-8

Ferric 1-glycerophosphate

Cat. No. B075378
CAS RN: 1301-70-8
M. Wt: 621.86 g/mol
InChI Key: SUOGQDYEYYHJHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ferric phosphate compounds often involves hydrothermal methods or reactions under specific conditions. For instance, Yılmaz et al. (2000) synthesized a zeotype hydrated ferriborophosphate using a mild hydrothermal method, demonstrating a method that could potentially be adapted for Ferric 1-glycerophosphate (Yılmaz et al., 2000).

Molecular Structure Analysis

The structure of ferric phosphate compounds can vary widely. The study by Yu et al. (2011) on a ferric molybdenum phosphate network highlights the complex three-dimensional frameworks possible with ferric phosphate structures (Yu et al., 2011). These insights suggest that Ferric 1-glycerophosphate could also possess a complex, possibly multi-dimensional structure conducive to various chemical properties and applications.

Chemical Reactions and Properties

Chemical reactions involving ferric phosphate compounds often entail transformations under specific conditions, affecting their solubility and reactivity. Polanams et al. (2005) synthesized nanoparticles of iron phosphate within the protein cage of ferritin, showing a novel approach to creating ferric phosphate materials with unique properties (Polanams et al., 2005).

Physical Properties Analysis

The physical properties of ferric phosphate compounds, such as solubility, density, and crystallinity, play crucial roles in their applications. Tian et al. (2016) studied the solubility characteristics of ferric pyrophosphate, providing insights that could be relevant to understanding the behavior of Ferric 1-glycerophosphate in various environments (Tian et al., 2016).

Chemical Properties Analysis

The chemical behavior of ferric phosphate compounds, including their reactivity with other compounds and their stability, is a key area of study. The work by Mandal et al. (2002) on a mixed-valent iron fluorophosphate offers a glimpse into the complex chemical properties that such compounds can exhibit, which may parallel those of Ferric 1-glycerophosphate (Mandal et al., 2002).

Scientific Research Applications

Metal Removal in Waste Management

Research by Hong and Jadhav (2011) indicates the effectiveness of ferric compounds like ferric sulphate in removing metals from electronic waste, suggesting potential applications for ferric 1-glycerophosphate in similar contexts. The study demonstrates the capability of biologically produced ferric sulphate in mobilizing metals, potentially offering a sustainable recycling process for electronic waste management (Hong & Jadhav, 2011).

Iron Chelation in Cell Cultures

Ferric compounds, including variants of ferric glycerophosphate, have been studied for their dual role as phosphate sources and detoxifiers of ferric chloride hydroxo compounds in cell cultures. Rasmussen and Toftlund (1986) explored the use of phosphate compounds, including α-glycerophosphate and β-glycerophosphate, as effective iron (Fe(III)) chelators in the ciliate protozoan Tetrahymena thermophila, an animal cell (Rasmussen & Toftlund, 1986).

Nutritional and Food Chemistry

In the field of food chemistry, Tian et al. (2016) researched the solubility characteristics of Ferric pyrophosphate, which is relevant to understanding the solubility behavior of ferric 1-glycerophosphate. Their findings highlight the importance of solubility in enhancing iron bioavailability, crucial for the design of fortified food, beverages, and nutraceutical products (Tian et al., 2016).

Biotechnology Applications

He and Marles-Wright (2015) discussed the potential bionanotechnology applications of ferritin family proteins, including their ability to mineralize a range of metal ions. This research opens avenues for the use of ferric compounds, possibly including ferric 1-glycerophosphate, in areas like water purification and medical imaging (He & Marles-Wright, 2015).

Environmental Sciences

Gao, Wang, and Pei (2013) investigated the adsorption characteristics of various phosphate species by ferric and alum water treatment residuals, which is relevant for understanding the environmental interactions of ferric 1-glycerophosphate. Their findings suggest that ferric compounds can effectively immobilize phosphate in water, indicating potential environmental applications (Gao, Wang, & Pei, 2013).

Safety And Hazards

Inhalation of Ferric 1-glycerophosphate dust may irritate the nose and throat. Contact with the dust can irritate the eyes and skin upon prolonged contact . It’s recommended to use personal protective equipment like goggles, face shield, dust mask, and rubber gloves when handling this compound .

properties

IUPAC Name

2,3-dihydroxypropyl phosphate;iron(3+)
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InChI

InChI=1S/3C3H9O6P.2Fe/c3*4-1-3(5)2-9-10(6,7)8;;/h3*3-5H,1-2H2,(H2,6,7,8);;/q;;;2*+3/p-6
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AORRAZSRUFKDBZ-UHFFFAOYSA-H
Source PubChem
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Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3]
Source PubChem
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Molecular Formula

C9H21Fe2O18P3
Record name FERRIC GLYCEROPHOSPHATE
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DSSTOX Substance ID

DTXSID301021187
Record name Ferric glycerol phosphate
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Molecular Weight

621.86 g/mol
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Physical Description

Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999)
Record name FERRIC GLYCEROPHOSPHATE
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Density

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name FERRIC GLYCEROPHOSPHATE
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Product Name

Ferric glycerophosphate

CAS RN

1301-70-8, 38455-91-3
Record name FERRIC GLYCEROPHOSPHATE
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Record name Ferric 1-glycerophosphate
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Record name 1,2,3-Propanetriol, mono(dihydrogen phosphate), iron(3+) salt (3:2)
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Record name Ferric glycerol phosphate
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Record name Diiron tris(glycerophosphate)
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Record name FERRIC 1-GLYCEROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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